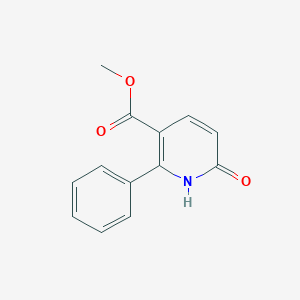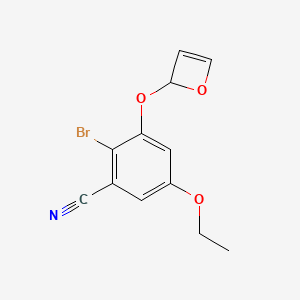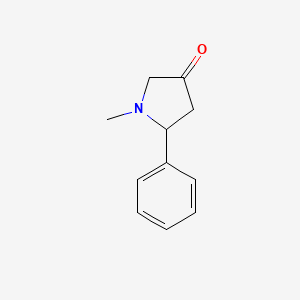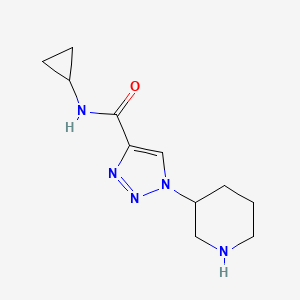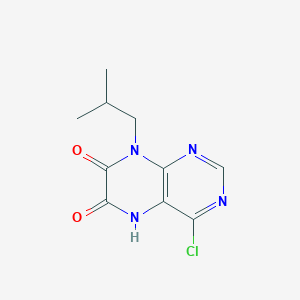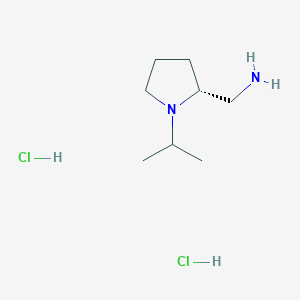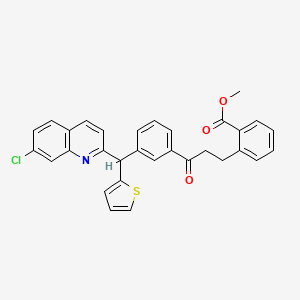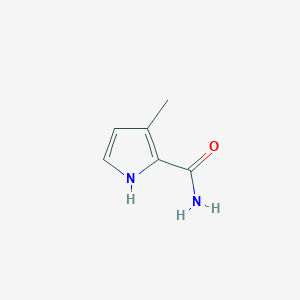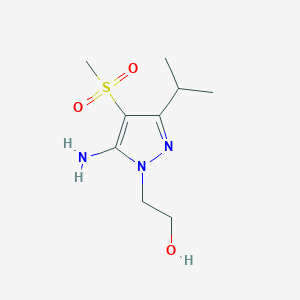
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, an isopropyl group, and a methylsulfonyl group attached to a pyrazole ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions using methylsulfonyl chloride.
Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the methylsulfonyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and ethanol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives of the pyrazole ring or methylsulfonyl group.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Influencing intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-3-isopropyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-Amino-3-isopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H17N3O3S |
|---|---|
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
2-(5-amino-4-methylsulfonyl-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H17N3O3S/c1-6(2)7-8(16(3,14)15)9(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 |
Clave InChI |
USWQBQFKTQCRNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1S(=O)(=O)C)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


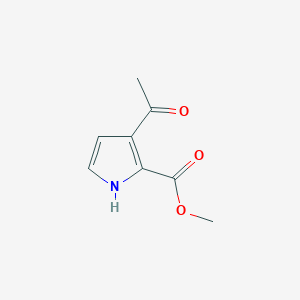
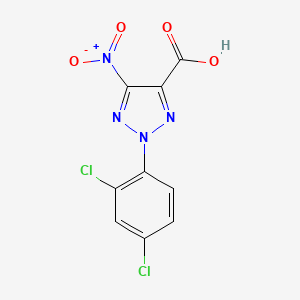
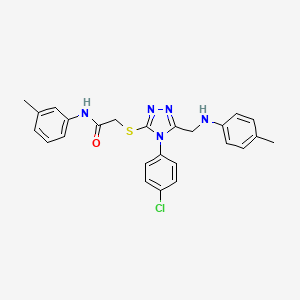
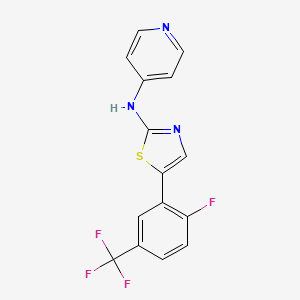
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
